Regioisomeric Purity Defines Structural Identity
1-Cyanonaphthalene-5-methanol is supplied as a single, well-defined regioisomer with a purity of 98%, distinguishing it from its 3-methanol isomer . While 1-Cyanonaphthalene-3-methanol (CAS data available via vendor networks) represents an alternative configuration, the 5-substituted isomer offers a different steric and electronic profile crucial for specific downstream synthetic pathways. The specific location of the hydroxymethyl group at the 5-position, confirmed by SMILES notation N#CC1=CC=CC2=C(C=CC=C12)CO, dictates a unique chemical behavior not achievable with other positional isomers .
| Evidence Dimension | Regioisomeric purity and positional specificity |
|---|---|
| Target Compound Data | Supplier-specified purity of 98% for the 1-cyano-5-methanol isomer. |
| Comparator Or Baseline | 1-Cyanonaphthalene-3-methanol (isomeric alternative); purity and isomer identity are supplier-dependent. |
| Quantified Difference | Positional isomerism leading to distinct chemical connectivity. The difference is qualitative but absolute in terms of molecular structure. |
| Conditions | Commercial sourcing data from Leyan (leyan.com) and Kuujia. |
Why This Matters
For researchers building a specific molecular scaffold, procuring the correct regioisomer is non-negotiable; a 3-substituted isomer will lead to a different compound with potentially altered or null biological/material activity.
